molecular formula C15H16O4 B1618501 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one CAS No. 314742-55-7

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1618501
CAS No.: 314742-55-7
M. Wt: 260.28 g/mol
InChI Key: KQNCVNIFIPRSBQ-UHFFFAOYSA-N
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Description

“4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one” is a chemical compound with the molecular formula C15H16O4 . Its molecular weight is 260.28500 .


Physical and Chemical Properties Analysis

This compound has a Polar Surface Area (PSA) of 56.51000 and a LogP of 2.63160 . These properties can influence its behavior in biological systems.

Scientific Research Applications

Synthesis and Anti-microbial Activity

  • A study by Parameshwarappa et al. (2009) investigated the synthesis of thiazole substituted coumarins, including derivatives of 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one, for their antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Design and Synthesis for Antibacterial Activity

  • Research by Čačić et al. (2009) involved the design and synthesis of thiazolidin-4-ones based on a similar compound, focusing on their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Antioxidative and Anti-inflammatory Properties

  • A 2018 study by Makkar and Chakraborty explored a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia, which showed significant anti-inflammatory and antioxidative activities (Makkar & Chakraborty, 2018).

Reaction with S-methylisothiosemicarbazide Hydroiodide

  • Vetyugova et al. (2018) studied the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, exploring new potential derivatives (Vetyugova et al., 2018).

Investigation of Antioxidant Properties

  • Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, examining their activity in various systems, which could relate to the study of similar compounds (Stanchev et al., 2009).

Properties

IUPAC Name

4-ethyl-7-methyl-5-(2-oxopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-11-7-14(17)19-13-6-9(2)5-12(15(11)13)18-8-10(3)16/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNCVNIFIPRSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359033
Record name 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314742-55-7
Record name 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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